Glp-Asn-Pro-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

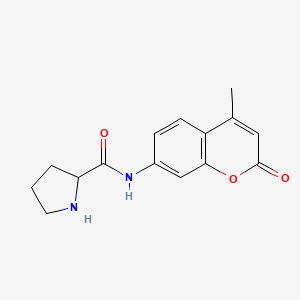

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXTZWJAHQHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enzymatic Specificity of Glp-Asn-Pro-AMC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide Glp-Asn-Pro-AMC (pyroglutamyl-asparaginyl-proline-7-amido-4-methylcoumarin) is a valuable tool for the characterization of specific prolyl-cleaving enzymes. This technical guide provides an in-depth analysis of the enzymatic specificity of this compound, focusing on its primary enzyme target and its potential for cross-reactivity with other related proteases. This document summarizes key quantitative data, details experimental protocols for its use, and provides visual representations of the underlying biochemical processes to support researchers in its effective application.

Introduction

This compound is a synthetic peptide substrate that incorporates a pyroglutamyl (Glp) residue at the N-terminus, followed by asparagine and proline, and is conjugated to a fluorophore, 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the bond between proline and AMC liberates the highly fluorescent AMC molecule, providing a sensitive and continuous method for monitoring enzyme activity. Understanding the precise enzymatic specificity of this substrate is critical for the accurate interpretation of experimental results and for the development of selective enzyme inhibitors.

Primary Enzymatic Target: Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)

The principal and most well-characterized enzymatic target of this compound is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II (EC 3.4.19.6).

TRH-DE is a membrane-bound metallopeptidase that plays a crucial role in the inactivation of the neuropeptide thyrotropin-releasing hormone (TRH; Glp-His-Pro-NH₂).[1][2] This enzyme exhibits a very narrow substrate specificity, with TRH being its only known natural substrate.[3]

This compound was identified as a potent, reversible inhibitor of TRH-DE through the screening of a directed peptide library.[4][5] While it is classified as an inhibitor, its mechanism of action is that of a competitive substrate. It competes with the natural substrate (TRH) for the active site of TRH-DE. Upon binding, the enzyme cleaves the Pro-AMC bond, leading to the release of the fluorescent AMC group.

Quantitative Data: Inhibition and Kinetics

The interaction between this compound and TRH-DE has been quantitatively characterized, primarily focusing on its inhibitory potency.

| Substrate/Inhibitor | Enzyme | Parameter | Value | Reference |

| This compound | TRH-DE | Kᵢ | 0.97 µM |

Table 1: Quantitative data for the interaction of this compound with TRH-DE.

Specificity Profile: Cross-Reactivity with Other Prolyl Peptidases

Given the proline residue at the P1 position, it is pertinent to consider the potential for this compound to be cleaved by other prolyl-specific peptidases. The primary enzymes of interest for potential cross-reactivity are Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP4), and Prolyl Oligopeptidase (POP). However, based on the known substrate specificities of these enzymes, significant cleavage of this compound is unlikely.

Fibroblast Activation Protein (FAP)

FAP is a serine protease with a strict substrate specificity, requiring a glycine or a D-amino acid at the P2 position and a proline at the P1 position for efficient cleavage. The presence of asparagine (Asn) at the P2 position in this compound makes it a poor substrate for FAP.

Dipeptidyl Peptidase IV (DPP4)

DPP4 is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides. A key requirement for DPP4 substrates is a free N-terminus. The N-terminal pyroglutamyl (Glp) group of this compound is a modification that blocks the N-terminus, rendering it resistant to cleavage by DPP4.

Prolyl Oligopeptidase (POP)

POP is a serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. While it has a preference for proline at the P1 position, its activity can be influenced by the surrounding amino acid sequence. There is no direct evidence to suggest that this compound is a substrate for POP.

| Enzyme | P2 Preference | P1 Preference | N-terminal Requirement | Likelihood of Cleaving this compound |

| TRH-DE | Glp | Asn | Pro | High (Primary Target) |

| FAP | Gly or D-amino acid | Pro | N-acyl group tolerated | Low |

| DPP4 | Any amino acid | Pro or Ala | Free N-terminus | Very Low |

| POP | Variable | Pro | Internal Proline | Low |

Table 2: Comparison of substrate specificities of prolyl peptidases.

Experimental Protocols

The following is a generalized protocol for a continuous fluorometric assay to measure the activity of TRH-DE or to screen for inhibitors using this compound.

Materials

-

Purified or recombinant TRH-DE

-

This compound (stock solution in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (for inhibitor screening)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Assay Procedure

-

Prepare Reagents: Dilute the TRH-DE enzyme and the this compound substrate to the desired working concentrations in the assay buffer. The final concentration of DMSO should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

Set up the Reaction: In each well of the microplate, add the following in order:

-

Assay Buffer

-

Test compound or vehicle control

-

TRH-DE enzyme solution

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.

-

Initiate the Reaction: Add the this compound substrate solution to each well to start the enzymatic reaction.

-

Monitor Fluorescence: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.

-

For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by TRH-DE.

Experimental Workflow for Inhibitor Screening

Caption: Workflow for a TRH-DE inhibitor screening assay.

Conclusion

This compound is a highly specific and potent competitive substrate for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE). Its utility as a fluorogenic probe allows for sensitive and continuous monitoring of TRH-DE activity, making it an invaluable tool for inhibitor screening and mechanistic studies of this enzyme. The structural features of this compound, particularly the N-terminal pyroglutamyl group and the asparagine at the P2 position, confer a high degree of specificity and make significant cross-reactivity with other common prolyl peptidases such as FAP, DPP4, and POP, highly unlikely. Researchers employing this substrate can, therefore, have a high degree of confidence that the observed activity is attributable to TRH-DE.

References

- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]

- 3. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Fluorogenic Probe Glp-Asn-Pro-AMC: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic compound Glutaryl-Asparagine-Proline-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC), with a focus on its potential application as a substrate for a specific family of proteases. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, cancer biology, and neuroendocrinology.

Core Concepts: Substrate Specificity and Protease Families

The utility of a fluorogenic substrate is defined by its specificity for a particular protease or family of proteases. The peptide sequence of the substrate dictates this specificity, with the terminal 7-amino-4-methylcoumarin (AMC) group serving as a reporter. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the AMC is released from a quenched state and emits a fluorescent signal, allowing for the quantification of enzymatic activity.

The peptide sequence "Pro-AMC" is a well-established recognition motif for prolyl peptidases , a family of enzymes that cleave peptide bonds C-terminal to a proline residue. Within this family, two key members are of significant interest to researchers:

-

Fibroblast Activation Protein (FAP) : A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers, making it a compelling target for cancer diagnostics and therapeutics.

-

Prolyl Oligopeptidase (POP) : A cytosolic serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones.

While this compound is commercially available, it is primarily marketed as an inhibitor of Thyrotropin-releasing hormone-degrading enzyme (TRH-DE) , a metalloprotease involved in the regulation of the thyroid hormone axis. However, given its "Pro-AMC" C-terminal structure, its potential as a substrate for prolyl peptidases warrants investigation.

Quantitative Data: Kinetic Parameters

At present, there is a lack of published data detailing the kinetic parameters (Km and kcat) for the cleavage of this compound by specific proteases. Typically, this compound is characterized by its inhibitory constant (Ki) for TRH-DE.

| Compound | Enzyme | Parameter | Value |

| This compound | TRH-DE | Ki | 0.97 µM |

Table 1: Inhibitory Constant of this compound for TRH-DE.

For researchers interested in exploring the substrate potential of this compound, determining the Km and kcat values for proteases like FAP and POP would be a critical first step. This would involve standard enzyme kinetic assays, as detailed in the experimental protocols section.

Experimental Protocols: A General Framework for AMC-Based Protease Assays

The following protocol provides a general methodology for a fluorometric protease assay using an AMC-conjugated substrate. This protocol should be adapted and optimized for the specific protease and experimental conditions.

Materials

-

Purified recombinant protease (e.g., FAP, POP)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

-

AMC standard for calibration curve

Procedure

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Prepare Working Solutions:

-

Dilute the protease to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a series of substrate dilutions in Assay Buffer from the stock solution to determine the Km. A typical starting range would be 0.1 µM to 100 µM.

-

-

Assay Setup:

-

Add 50 µL of the diluted protease solution to each well of the 96-well plate.

-

Include control wells:

-

No-enzyme control: 50 µL of Assay Buffer instead of the protease solution.

-

No-substrate control: 50 µL of the protease solution with 50 µL of Assay Buffer added instead of the substrate solution.

-

-

-

Initiate Reaction: Add 50 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of product formed (moles of AMC).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from the Vmax and the enzyme concentration.

-

Visualization of Key Concepts

Experimental Workflow

Caption: Workflow for an AMC-based protease assay.

Signaling Pathway Context

The proteases potentially targeted by this compound are involved in distinct and important signaling pathways.

TRH-DE Signaling Pathway:

Caption: Role of TRH-DE in the hypothalamic-pituitary-thyroid axis.

FAP in the Tumor Microenvironment:

Caption: Function of FAP in the tumor microenvironment.

Conclusion

While this compound is established as a TRH-DE inhibitor, its structural characteristics suggest it may serve as a fluorogenic substrate for prolyl peptidases such as FAP and POP. This guide provides the foundational knowledge and a general experimental framework for researchers to investigate this potential application. The elucidation of its substrate kinetics and specificity will be crucial for its adoption as a reliable tool in protease research and drug discovery.

Unveiling the Mechanism of Fluorescence Release from Glp-Asn-Pro-AMC: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism behind the fluorescence release from the synthetic peptide, Glp-Asn-Pro-AMC. This fluorogenic substrate is a valuable tool for researchers, scientists, and drug development professionals engaged in the study of specific peptidases. This document outlines the enzymatic cleavage process, presents quantitative data, details experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanism: Enzymatic Liberation of a Fluorescent Moiety

The fluorescence of 7-amino-4-methylcoumarin (AMC) is intrinsically quenched when it is covalently linked to the C-terminus of the peptide sequence pyroglutamyl-Asparagine-Proline (Glp-Asn-Pro). The liberation of the highly fluorescent AMC molecule is contingent upon the specific enzymatic cleavage of the amide bond that tethers it to the proline residue.[1][2] This "turn-on" fluorescence mechanism forms the basis of a sensitive and specific assay for the enzyme responsible for this hydrolysis.

The primary enzyme identified to act upon this compound is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) , also known as pyroglutamyl peptidase II (EC 3.4.19.6).[1][3] This enzyme is a zinc-dependent metallopeptidase that specifically cleaves the pyroglutamyl (Glp) residue from the N-terminus of peptides.[4] While this compound is a potent competitive inhibitor of TRH-DE, its cleavage and subsequent fluorescence release allow for the characterization of this enzyme's activity.

The catalytic mechanism of TRH-DE involves a zinc ion at the active site which coordinates the substrate and facilitates the nucleophilic attack on the scissile peptide bond. The specificity of TRH-DE is largely dictated by the recognition of the N-terminal pyroglutamyl residue.

dot

Caption: Enzymatic cleavage of this compound by TRH-DE.

Quantitative Data

This compound is a potent competitive inhibitor of TRH-DE. The following table summarizes the key quantitative parameter for this interaction.

| Parameter | Value | Enzyme | Source |

| Ki (Inhibition Constant) | 0.97 µM | Porcine Brain TRH-DE | Kelly et al., 2000 |

Experimental Protocols

The following protocols are based on methodologies described for the characterization of TRH-DE activity using fluorogenic substrates.

Materials and Reagents

-

Enzyme: Purified or recombinant TRH-DE (pyroglutamyl peptidase II)

-

Substrate: this compound

-

Buffer: 20 mM Potassium Phosphate buffer, pH 7.5

-

Instrumentation: Fluorescence microplate reader

-

Microplates: 96-well, black, flat-bottom microplates

Continuous Fluorometric Assay Protocol

This protocol allows for the real-time monitoring of AMC release.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentrations in 20 mM potassium phosphate buffer, pH 7.5.

-

Prepare a solution of TRH-DE in 20 mM potassium phosphate buffer, pH 7.5. The final enzyme concentration should be optimized to ensure a linear rate of fluorescence increase over the desired time course.

-

-

Assay Procedure:

-

Equilibrate all reagents and the microplate to 37°C.

-

To each well of the 96-well plate, add the appropriate volume of the this compound working solution.

-

To initiate the reaction, add the TRH-DE solution to each well. The final reaction volume is typically 100-200 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence intensity over time.

-

Excitation Wavelength: ~344-360 nm

-

Emission Wavelength: ~440-460 nm

-

Read Interval: Every 1-2 minutes for a total of 30-60 minutes.

-

-

-

Data Analysis:

-

Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, measure the reaction rate at various concentrations of the inhibitor and a fixed substrate concentration to determine the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation).

-

dot

Caption: General workflow for the continuous fluorometric assay.

Signaling Pathway and Logical Relationships

The use of this compound in a research context follows a logical pathway from the molecular interaction to the generation of quantifiable data, which can then be used to assess the efficacy of potential drug candidates targeting TRH-DE.

dot

Caption: Logical pathway from molecular event to application.

Conclusion

The fluorogenic substrate this compound provides a sensitive and specific tool for the investigation of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme. The mechanism of fluorescence release is predicated on the enzymatic hydrolysis of the terminal Pro-AMC amide bond, liberating the fluorescent AMC molecule. The provided quantitative data and experimental protocols offer a foundation for the utilization of this substrate in academic research and drug discovery applications.

References

- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Glp-Asn-Pro-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and enzymatic applications of Glp-Asn-Pro-AMC (pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin). This synthetic peptide derivative is a valuable tool for studying the activity of specific proteases, particularly the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE).

Core Chemical and Physical Properties

This compound is a fluorogenic peptide derivative. Its chemical structure consists of a tripeptide—pyroglutamyl-asparaginyl-proline—covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C24H27N5O7 |

| Molecular Weight | 497.5 g/mol |

| CAS Number | 291752-43-7 |

| Appearance | White to off-white solid |

| Purity | Typically >99% |

| Fluorescence | Upon cleavage, releases 7-amino-4-methylcoumarin (AMC) |

| Excitation Wavelength (of free AMC) | ~340-360 nm |

| Emission Wavelength (of free AMC) | ~440-460 nm |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, followed by the coupling of the 7-amino-4-methylcoumarin moiety.

Logical Workflow for Solid-Phase Synthesis

Caption: Solid-phase synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following protocol outlines a standard method for the solid-phase synthesis of this compound.

Materials:

-

Rink Amide resin

-

Fmoc-Pro-OH

-

Fmoc-Asn(Trt)-OH

-

Boc-Glp-OH

-

7-amino-4-methylcoumarin (AMC)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents: DMF, DCM, Diethyl ether

-

Reverse-phase HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling (Proline):

-

Pre-activate Fmoc-Pro-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Second Amino Acid Coupling (Asparagine):

-

Repeat the coupling and deprotection steps with Fmoc-Asn(Trt)-OH. The trityl (Trt) group protects the side-chain amide of asparagine.

-

-

Third Amino Acid Coupling (Pyroglutamic Acid):

-

Couple Boc-Glp-OH to the deprotected N-terminus of the asparagine residue.

-

-

Coupling of 7-Amino-4-methylcoumarin (AMC):

-

Activate the C-terminal proline's carboxyl group on the resin using a coupling agent.

-

Add a solution of 7-amino-4-methylcoumarin in DMF and agitate overnight.

-

-

Cleavage and Deprotection:

-

Wash and dry the resin.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from asparagine.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Enzymatic Interactions and Applications

This compound is a potent and reversible inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II.[1] TRH-DE is a highly specific metallopeptidase that inactivates thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂)[2][3].

Signaling Pathway and Enzymatic Cleavage

Caption: Inhibition and potential cleavage of this compound by TRH-DE.

Experimental Protocol: TRH-DE Inhibition Assay

This protocol is adapted from kinetic studies of TRH-DE and can be used to determine the inhibitory activity of compounds against this enzyme using this compound.[1]

Materials:

-

Purified TRH-DE enzyme

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of TRH-DE in assay buffer.

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Prepare a working solution of this compound in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

Assay buffer

-

Test compound solution (or buffer for control wells)

-

TRH-DE enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the this compound working solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity kinetically using a microplate reader with excitation at ~350 nm and emission at ~450 nm.

-

Record the fluorescence every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Km of the substrate is known.

-

Summary of Quantitative Data

| Parameter | Value | Reference |

| Ki for TRH-DE | 0.97 µM | [1] |

| AMC Excitation Max. | ~340-360 nm | - |

| AMC Emission Max. | ~440-460 nm | - |

This in-depth guide provides the essential information for the synthesis and application of this compound in research and drug development. The detailed protocols and structured data will aid researchers in effectively utilizing this compound for studying TRH-DE and related enzymes.

References

- 1. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Identifying Prolyl Endopeptidase Activity Using Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides. Its involvement in various physiological processes, including neurological functions and blood pressure regulation, has made it a significant target for drug discovery. This technical guide provides an in-depth overview of the use of fluorogenic substrates for the identification and characterization of PREP activity. While the user-specified substrate Glp-Asn-Pro-AMC is not commonly documented, this guide will focus on the widely used and well-characterized substrate, Z-Gly-Pro-AMC, to provide a comprehensive and practical resource for researchers. Detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and signaling pathways are included to facilitate a thorough understanding of PREP activity assays.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids.[1] This specificity allows PREP to modulate the activity of a variety of bioactive peptides, including substance P, bradykinin, angiotensin, and thyrotropin-releasing hormone.[1] Altered PREP activity has been implicated in several neurological and psychiatric disorders, such as depression, schizophrenia, and neurodegenerative diseases, making it an attractive therapeutic target.[2]

Principle of the Fluorogenic Assay

The activity of PREP can be conveniently measured using a fluorogenic assay. This method utilizes a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The substrate, typically Z-Gly-Pro-AMC, is non-fluorescent. However, upon cleavage of the peptide bond after the proline residue by PREP, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the PREP activity in the sample. The fluorescence of the liberated AMC can be monitored at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[3][4]

Experimental Protocols

Materials and Reagents

-

Enzyme Source: Purified recombinant PREP or biological samples such as cell lysates or tissue homogenates.

-

Fluorogenic Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin).

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA. Another option is 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol (DTT) and 1 mM EDTA.

-

Inhibitor (for control experiments): Z-Pro-Prolinal is a potent and specific inhibitor of PREP.

-

96-well black microplates: For fluorescence measurements to minimize light scatter.

-

Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.

-

Dimethyl sulfoxide (DMSO): For dissolving the substrate and inhibitor.

Preparation of Reagents

-

Assay Buffer: Prepare the chosen assay buffer and store at 4°C.

-

Substrate Stock Solution: Dissolve Z-Gly-Pro-AMC in DMSO to create a stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified PREP or biological sample to the desired concentration in the assay buffer. Keep the enzyme solution on ice.

-

Inhibitor Stock Solution: Dissolve Z-Pro-Prolinal in DMSO to create a stock solution (e.g., 1 mM). Store at -20°C.

Assay Procedure for PREP Activity Measurement

-

Reaction Setup: In a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Enzyme solution (or biological sample)

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the desired temperature before adding the substrate.

-

-

Initiate the Reaction: Add the Z-Gly-Pro-AMC substrate to each well to start the reaction. The final substrate concentration will depend on the experimental design (e.g., for Km determination or routine activity measurement). A typical final concentration might be in the range of 10-100 µM.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme Activity: The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentrations of AMC released per minute using a standard curve of free AMC.

-

Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the substrate and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

Inhibitor Potency: For inhibitor studies, calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Kinetic Parameters for PREP Substrates

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Gly-Pro-AMC | Porcine PREP | 20 | N/A | N/A | |

| Z-Gly-Pro-pNA | Aeromonas punctata PREP | N/A | N/A | N/A | |

| Suc-Ala-Pro-pNA | Myxococcus xanthus PREP | N/A | N/A | N/A | |

| Z-Gly-Pro-MCA | Flavobacterium sp. PREP | 25 | N/A | N/A |

Note: N/A indicates that the data was not available in the cited sources.

Inhibitor Potency against PREP

| Inhibitor | Enzyme Source | Substrate | Ki (nM) | IC50 (nM) | Reference |

| Z-Pro-Prolinal | Rabbit Brain PREP | N/A | 14 | N/A | |

| Compound with R=CHO | Porcine POP | Z-Gly-Pro-AMC | <0.1 | N/A | |

| Compound with R=CN | Porcine POP | Z-Gly-Pro-AMC | 0.1 | N/A | |

| Compound with R=COCH₂OH | Porcine POP | Z-Gly-Pro-AMC | 0.1 | N/A | |

| Compound with R=H | Porcine POP | Z-Gly-Pro-AMC | 11.8 | N/A |

Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring prolyl endopeptidase activity.

Signaling Pathway: Neuropeptide Degradation

Caption: PREP-mediated degradation of neuropeptides.

Signaling Pathway: Renin-Angiotensin System

Caption: Role of PREP in the Renin-Angiotensin System.

Conclusion

The fluorogenic assay using substrates like Z-Gly-Pro-AMC is a robust and sensitive method for determining the activity of prolyl endopeptidase. This technical guide provides researchers, scientists, and drug development professionals with the necessary protocols, data, and visual aids to effectively employ this assay in their studies. A thorough understanding of the experimental procedures and the biological context of PREP's function is essential for advancing research in areas where this enzyme plays a critical role. The provided information serves as a foundational resource for investigating PREP's enzymatic activity and its potential as a therapeutic target.

References

In-Depth Technical Guide to the Spectral Properties of Cleaved Glp-Asn-Pro-AMC Fluorophore

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and enzymatic cleavage of the fluorogenic substrate Glp-Asn-Pro-AMC. The cleavage of this substrate by the specific enzyme, Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), results in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. Understanding the spectral characteristics of the liberated AMC and the kinetics of the enzymatic reaction is crucial for the development of robust and sensitive assays for TRH-DE activity, a key enzyme in the regulation of the thyrotropin-releasing hormone signaling pathway.

Core Spectral and Physical Properties

Upon enzymatic cleavage of this compound, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. The key spectral and physical properties of this liberated fluorophore are summarized in the table below.

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | 341 - 380 nm | Varies with solvent |

| Emission Maximum (λem) | 440 - 460 nm | Varies with solvent |

| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ | Ethanol |

| Quantum Yield (Φ) | ~0.5 | Ethanol |

| Molecular Formula | C₁₀H₉NO₂ | - |

| Molecular Weight | 175.18 g/mol | - |

Enzymatic Cleavage and Signaling Pathway

The substrate this compound is specifically cleaved by the Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), also known as pyroglutamyl-peptidase II. This enzyme plays a critical role in the inactivation of Thyrotropin-Releasing Hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid axis.

The enzymatic reaction involves the hydrolysis of the amide bond between the pyroglutamyl (Glp) residue and the asparagine (Asn) residue of the substrate. This cleavage releases the highly fluorescent AMC molecule, leading to a significant increase in fluorescence intensity that can be monitored in real-time.

Caption: Enzymatic cleavage of this compound by TRH-DE.

The broader physiological context of this reaction is the regulation of the TRH signaling pathway. TRH, upon binding to its G-protein coupled receptor (TRH-R) on pituitary thyrotrophs, initiates a signaling cascade that ultimately leads to the synthesis and secretion of thyroid-stimulating hormone (TSH). TRH-DE, by degrading TRH, effectively terminates this signal, thus playing a crucial role in maintaining thyroid hormone homeostasis.

Caption: Overview of the TRH signaling pathway and the regulatory role of TRH-DE.

Experimental Protocols

A detailed protocol for a continuous fluorometric assay of TRH-DE activity using this compound is provided below.

Materials:

-

TRH-DE enzyme: Purified or as a component of a biological sample (e.g., brain homogenate).

-

Substrate: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

-

AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.

-

96-well black microplate: For fluorescence measurements.

-

Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentrations in assay buffer.

-

Prepare a stock solution of AMC standard in the same solvent and create a series of dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).

-

Prepare the TRH-DE enzyme solution at the desired concentration in assay buffer. Keep on ice.

-

-

Standard Curve:

-

Add the AMC standard dilutions to the wells of the 96-well black microplate.

-

Measure the fluorescence intensity at the optimal excitation and emission wavelengths for AMC.

-

Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.

-

-

Enzyme Assay:

-

To the wells of the 96-well black microplate, add the assay buffer and the this compound substrate at various concentrations.

-

Initiate the enzymatic reaction by adding the TRH-DE enzyme solution to each well. The final reaction volume should be consistent across all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Monitor the increase in fluorescence over time (kinetic read). Record data points at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this linear portion represents the rate of reaction in RFU/min.

-

Convert the reaction rates from RFU/min to moles of AMC produced per minute using the slope of the AMC standard curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters, Kₘ and Vₘₐₓ.

-

Caption: Workflow for the TRH-DE fluorometric assay.

The Critical Role of N-Terminal Pyroglutamate (Glp) in Substrate Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal pyroglutamate (Glp), a post-translational modification resulting from the cyclization of an N-terminal glutamine or glutamate residue, is a critical determinant of the biological activity of numerous peptides and proteins. This modification is not merely a structural curiosity but plays a definitive role in substrate recognition, protein stability, and receptor activation. By conferring conformational rigidity and protecting against enzymatic degradation, the Glp residue ensures high-fidelity molecular interactions essential for physiological processes, ranging from hormonal signaling to immune responses. This guide provides an in-depth examination of the mechanisms, quantitative impact, and experimental methodologies used to understand the function of N-terminal Glp in substrate recognition, offering crucial insights for the design and development of novel therapeutics.

Introduction: The Significance of the N-Terminal Cap

The N-terminus of a protein is a key interface for biological interactions. Its chemical properties—charge, hydrophobicity, and structure—are often primary determinants of a protein's function and fate. One of the most common and functionally significant modifications at this terminus is the formation of pyroglutamate (pGlu or Glp)[1]. This modification occurs through the intramolecular cyclization of an N-terminal glutamine (Gln) or, more slowly, a glutamic acid (Glu) residue, resulting in the formation of a five-membered lactam ring and the loss of the N-terminal primary amine[1][2].

This seemingly subtle change has profound consequences:

-

Enhanced Stability: The Glp cap renders peptides and proteins resistant to degradation by most N-terminal aminopeptidases, thereby extending their circulating half-life and bioavailability[1].

-

Conformational Lock: The cyclic structure of Glp restricts the conformational freedom of the peptide backbone. This pre-organization can be crucial for adopting the precise three-dimensional structure required for high-affinity binding to a specific receptor[1].

-

Receptor Interaction: The Glp residue itself can be a key part of the pharmacophore, forming direct hydrogen bonds or hydrophobic interactions within the receptor's binding pocket.

Prominent examples of proteins whose function is dependent on N-terminal Glp include hormonal peptides like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), as well as chemokines such as CCL2, where the modification enhances biological potency. In the field of antibody engineering, N-terminal Glp formation is a common modification in monoclonal antibodies (mAbs) that can influence product heterogeneity and, if located near the binding regions, modulate antigen recognition.

Mechanisms of Glp-Mediated Substrate Recognition

The N-terminal Glp residue facilitates substrate recognition through several interconnected mechanisms. These can be broadly categorized as direct interaction, conformational stabilization, and resistance to degradation, all of which contribute to enhanced biological potency.

Direct Contribution to Binding Affinity

The Glp residue can act as a critical binding motif. The loss of the positive charge from the original N-terminal amine and the creation of a rigid, hydrophobic lactam ring alter the local physicochemical properties. This allows the Glp residue to fit into specific hydrophobic pockets or to act as a hydrogen bond acceptor, anchoring the N-terminus of the ligand into its receptor.

A primary example is Thyrotropin-Releasing Hormone (TRH) , a tripeptide (

Conformational Stabilization

The cyclization of the N-terminus reduces the flexibility of the peptide backbone. This pre-organization lowers the entropic penalty of binding, as the peptide does not need to adopt its bioactive conformation from a disordered state upon encountering the receptor. This "conformational lock" ensures that the ligand presents the correct spatial orientation of its side chains for optimal interaction with the receptor.

Enhanced Biological Potency through Stability

In physiological systems, peptides are vulnerable to rapid degradation by exopeptidases. The Glp residue effectively blocks this degradation pathway, increasing the peptide's stability and local concentration at the site of action. For chemokines like CCL2 (MCP-1) , the pGlu-modified form is significantly more potent in inducing monocyte migration and receptor internalization compared to its Gln-counterpart. This enhanced activity is attributed to both increased resistance to degradation and potentially improved receptor interaction.

Quantitative Data on Glp's Role in Substrate Recognition

The most direct way to assess the role of the N-terminal Glp is to compare the binding affinity and biological activity of the pGlu-modified peptide with its unmodified Gln- or Glu- precursor. The following table summarizes key quantitative data from studies on TRH analogs, illustrating the critical nature of the Glp residue.

| Peptide/Analog | Modification | Receptor/System | Binding Affinity (Kd or Ki) | Relative Potency (%) | Reference |

| **TRH (pGlu-His-Pro-NH₂) ** | N-terminal pGlu (Native) | Pituitary TRH Receptor | ~30-40 nM | 100 | Hinkle et al. (1974) |

| Gln-His-Pro-NH₂ | N-terminal Gln | Pituitary TRH Receptor | ~3000 nM | 1.3 | Hinkle et al. (1974) |

| Glu-His-Pro-NH₂ | N-terminal Glu | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |

| Formyl-Pro-His-Pro-NH₂ | N-terminal Formyl-Pro | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |

| Orotic Acid-His-Pro-NH₂ | N-terminal Orotic Acid | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |

| pGlu-His-Pro-Gly-OH | C-terminal extension | Pituitary TRH Receptor | 1000 nM | 4 | Hinkle et al. (1974) |

Data is compiled from Hinkle et al., J. Biol. Chem. 1974, which demonstrates that modifications to the N-terminal pGlu residue of TRH drastically reduce both receptor binding affinity and biological activity.

Visualizing Key Pathways and Workflows

Signaling Pathway of TRH

The binding of pGlu-TRH to its G-protein coupled receptor (GPCR) on pituitary cells initiates a well-defined signaling cascade, leading to the release of thyrotropin (TSH) and prolactin.

Experimental Workflow for Investigating Glp's Role

A systematic approach is required to elucidate the function of an N-terminal Glp residue. This workflow outlines the key experimental stages from hypothesis to validation.

Logical Relationship of Glp Formation and Function

The formation of N-terminal Glp is a key post-translational event that directly influences protein properties, leading to a specific biological outcome.

Detailed Experimental Protocols

Site-Directed Mutagenesis to Prevent Glp Formation

This protocol creates a mutant protein where the N-terminal Gln/Glu is replaced (e.g., with Alanine) to serve as a negative control.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a CAG codon for Gln to a GCG codon for Ala). The mutation should be centrally located with 10-15 bp of correct sequence on both sides.

-

Template DNA: Use a high-purity plasmid DNA containing the gene of interest as the template (10-50 ng).

-

PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).

-

Reaction Mix: 5 µL of 10x reaction buffer, 1 µL of template DNA, 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), 1 µL of polymerase, and nuclease-free water to 50 µL.

-

Cycling Conditions:

-

Initial Denaturation: 95°C for 2 minutes.

-

18-25 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-60°C for 1 minute.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

-

-

Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized mutant plasmid. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective media and incubate overnight.

-

Verification: Isolate plasmid DNA from resulting colonies and verify the desired mutation via Sanger sequencing.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time binding kinetics and affinity between the Glp-peptide (analyte) and its receptor (ligand).

-

Ligand Immobilization (Amine Coupling):

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the purified receptor protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without the ligand.

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of the synthetic pGlu-peptide and Gln-peptide in running buffer (e.g., HBS-EP+) from a low concentration (e.g., 0.1x expected Kd) to a high concentration (e.g., 10x expected Kd).

-

Inject each peptide concentration over the reference and ligand flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine-HCl).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Mass Spectrometry for Glp Identification

This protocol confirms the presence and extent of N-terminal pyroglutamylation.

-

Protein Digestion (In-Solution):

-

Denature the protein sample (~20 µg) in a buffer containing 6 M urea.

-

Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.

-

Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

-

Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

-

Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with formic acid and desalt using a C18 ZipTip.

-

Inject the peptide mixture onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Separate peptides using a gradient of acetonitrile in 0.1% formic acid.

-

Acquire mass spectra in data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database containing the target sequence using a search engine (e.g., Mascot, Sequest).

-

Specify variable modifications for N-terminal Gln/Glu cyclization. For Gln, this corresponds to a mass loss of 17.03 Da (-NH₃). For Glu, it is a mass loss of 18.01 Da (-H₂O).

-

The identification of a peptide with this specific mass shift at an N-terminal Gln/Glu confirms the presence of the Glp modification.

-

Implications for Drug Development

Understanding the role of N-terminal Glp is paramount for therapeutic peptide and protein development.

-

Rational Drug Design: For peptides where Glp is essential for activity (e.g., GnRH or TRH analogs), its inclusion is a critical design feature to ensure receptor affinity and potency.

-

Improving Pharmacokinetics: Intentionally modifying a therapeutic peptide's N-terminus to form Glp can be a powerful strategy to increase its in vivo stability and half-life, reducing dosing frequency.

-

Biopharmaceutical Manufacturing: For monoclonal antibodies and other recombinant proteins, the spontaneous or enzymatic formation of N-terminal Glp is a critical quality attribute that must be monitored and controlled. Unintended cyclization can lead to product heterogeneity, which may have regulatory implications.

-

Targeting Disease: In pathologies like Alzheimer's disease, N-terminally truncated and pGlu-modified amyloid-β peptides (AβpE3-42) are known to be highly prone to aggregation and are particularly neurotoxic. These species represent novel therapeutic targets, and antibodies designed to specifically recognize the N-terminal Glp on these peptides are in development.

Conclusion

The N-terminal pyroglutamate modification is a key functional "cap" that plays a multifaceted role in substrate recognition. By providing proteolytic stability, enforcing a bioactive conformation, and participating directly in receptor binding, the Glp residue ensures the high potency and specificity of many biologically active peptides and proteins. For researchers in basic science and drug development, a thorough understanding of this modification—from its biochemical formation to its quantitative impact on binding kinetics—is essential for deciphering molecular recognition events and for the rational design of next-generation therapeutics. The experimental protocols and frameworks provided in this guide offer a comprehensive toolkit for investigating and leveraging the critical function of N-terminal pyroglutamate.

References

Probing Proteolytic Activity in Cancer Research: A Technical Guide to Preliminary Studies with Glp-Asn-Pro-AMC in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary use of the fluorogenic substrate Glp-Asn-Pro-AMC for characterizing enzymatic activity in cell lysates, with a particular focus on its application in cancer research and drug development. While this compound is a known substrate for the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), its structural similarity to substrates for Fibroblast Activation Protein (FAP), a key target in oncology, makes it a relevant tool for probing prolyl peptidase activity in cancer cell models.

Introduction to this compound and its Potential Targets

This compound is a synthetic peptide substrate consisting of pyroglutamic acid (Glp), asparagine (Asn), and proline (Pro) residues, with a 7-amido-4-methylcoumarin (AMC) fluorophore attached to the C-terminus of proline. Enzymatic cleavage of the bond between proline and AMC releases the highly fluorescent AMC molecule, providing a measurable signal that is directly proportional to enzyme activity.

The primary characterized target for this substrate is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE) , for which this compound has a reported Ki value of 0.97 μM.[1] However, in the context of cancer research, the terminal Pro-AMC sequence makes it a potential substrate for other prolyl peptidases, most notably Fibroblast Activation Protein (FAP) .

FAP is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[2][3][4] Its restricted expression in normal tissues and its association with tumor progression, invasion, and metastasis have made it an attractive target for cancer therapy and diagnostics. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, with a strong preference for cleaving after proline residues.[3]

Given the relevance of FAP in oncology, this guide will focus on the application of this compound in the context of assaying FAP-like activity in cell lysates derived from cancer cells or co-cultures containing CAFs.

Data Presentation: Enzyme Kinetics of FAP with Various Substrates

To provide a comparative context for the enzymatic activity that might be observed with this compound, the following table summarizes kinetic data for FAP with several commonly used fluorogenic substrates. This data is essential for understanding the relative efficiency of different peptide sequences in engaging the FAP active site.

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |

| Z-Gly-Pro-AMC | 54 (for a similar peptidase) | - | - | |

| Suc-Gly-Pro-AMC | - | - | - | |

| MEPLGRQLTSGP-AMC | - | - | - | |

| MEPLGWQLTSGP-AMC | - | - | - | |

| This compound | Data not available | Data not available | Data not available |

Note: Direct kinetic data for this compound with FAP is not currently available in the public domain. The data for Z-Gly-Pro-AMC is for a related prolyl peptidase and is provided for comparative purposes.

Experimental Protocols

The following section outlines a detailed methodology for a preliminary study using this compound to measure prolyl peptidase activity in cell lysates. This protocol is adapted from established methods for FAP assays using similar fluorogenic substrates.

Preparation of Cell Lysates

-

Cell Culture: Culture cancer cell lines of interest (e.g., breast, lung, pancreatic) or co-cultures with fibroblasts to an appropriate confluence in their recommended growth medium.

-

Cell Harvest: Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail) to the cell monolayer.

-

Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes, with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and keep it on ice.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity.

Fluorometric Enzyme Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer immediately before use.

-

-

Assay Procedure:

-

Plate Setup: In a 96-well, black, flat-bottom microplate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (diluted in assay buffer to a final protein concentration of 10-50 µ g/well )

-

Substrate Blank Wells: 50 µL of assay buffer

-

Inhibitor Control Wells (Optional): 50 µL of cell lysate pre-incubated with a known FAP inhibitor.

-

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the working substrate solution to all wells. The final reaction volume will be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm

-

-

-

Data Analysis:

-

Subtract the fluorescence signal from the substrate blank wells from the sample wells.

-

Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Normalize the reaction rate to the amount of protein in each well to express the specific activity (e.g., in RFU/min/µg of protein).

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for measuring enzymatic activity in cell lysates using this compound.

FAP-Mediated Signaling Pathways in Cancer

FAP expression on cancer-associated fibroblasts has been shown to activate several downstream signaling pathways that promote tumor growth, invasion, and remodeling of the tumor microenvironment. Understanding these pathways is critical for the development of FAP-targeted therapies.

Caption: Simplified FAP signaling pathways promoting cancer progression.

Conclusion

The fluorogenic substrate this compound offers a valuable tool for preliminary investigations into prolyl peptidase activity within cell lysates, particularly in the context of cancer research where FAP is a high-interest target. While direct kinetic data for this specific substrate with FAP is yet to be established, the provided experimental protocol, adapted from established methods, offers a robust starting point for researchers. The potential for cross-reactivity with other peptidases, such as TRH-DE, should be considered, and follow-up studies with more specific substrates or inhibitors are recommended for target validation. By employing the methodologies and understanding the signaling contexts outlined in this guide, researchers and drug development professionals can effectively utilize this compound to advance our understanding of protease biology in cancer and accelerate the discovery of novel therapeutics.

References

- 1. This compound | TRH-DE 抑制剂 | MCE [medchemexpress.cn]

- 2. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

A Technical Guide to Glp-Asn-Pro-AMC for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the research chemical Glp-Asn-Pro-AMC, a potent inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE). This document details its commercial availability, key technical data, and methodologies for its application in experimental settings.

Commercial Availability and Product Specifications

This compound is available from various commercial suppliers for research purposes. The following table summarizes the key quantitative data for this product from a leading supplier.

| Parameter | MedChem Express |

| Product Name | This compound |

| Catalog Number | HY-P10485 |

| CAS Number | 291752-43-7[1] |

| Molecular Formula | C₂₄H₂₇N₅O₇[1] |

| Molecular Weight | 497.5 g/mol [1] |

| Purity | 99.26%[1] |

| Ki Value | 0.97 µM for TRH-DE[1] |

| Physical Form | Solid |

| Storage | Store at -20°C, protect from light |

| Solubility | Soluble in DMSO |

The Role of this compound in the TRH Signaling Pathway

This compound is a valuable tool for studying the thyrotropin-releasing hormone (TRH) signaling pathway. TRH, a key neuropeptide, is primarily involved in the regulation of the hypothalamic-pituitary-thyroid axis. Its signaling is terminated by the action of thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a metallopeptidase that specifically cleaves and inactivates TRH. By inhibiting TRH-DE, this compound allows for the potentiation and prolonged action of TRH, making it an essential compound for investigating the physiological and pathological roles of this pathway.

The following diagram illustrates the core TRH signaling pathway and the point of intervention for this compound.

Caption: TRH Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following section provides a detailed methodology for a continuous, fluorometric coupled enzyme assay to determine the inhibitory activity of this compound on TRH-DE. This protocol is adapted from the principles described by Kelly et al. (1999).

Principle of the Assay

This assay relies on a coupled enzyme reaction. First, TRH-DE cleaves a fluorogenic substrate, pyroglutamyl-histidyl-prolylamido-4-methylcoumarin (pGlu-His-Pro-AMC), to release His-Pro-AMC. In the second step, an excess of dipeptidyl peptidase IV (DPP-IV) is used to cleave His-Pro-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the TRH-DE activity and can be monitored continuously using a fluorescence plate reader. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.

Materials and Reagents

-

This compound

-

Recombinant human or rat TRH-DE

-

Fluorogenic substrate: pGlu-His-Pro-AMC

-

Dipeptidyl peptidase IV (DPP-IV)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Experimental Workflow

The following diagram outlines the key steps in the TRH-DE inhibition assay.

Caption: Workflow for TRH-DE Inhibition Assay

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired final concentrations.

-

Prepare stock solutions of TRH-DE, pGlu-His-Pro-AMC, and DPP-IV in Assay Buffer. The optimal concentrations of enzymes and substrate should be determined empirically, but a starting point could be in the nanomolar range for enzymes and low micromolar range for the substrate.

-

-

Assay Procedure:

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

This compound solution (or vehicle for control wells)

-

TRH-DE solution

-

DPP-IV solution

-

-

Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pGlu-His-Pro-AMC substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every minute) for a period of 30-60 minutes.

-

-

Data Analysis:

-

For each well, plot fluorescence intensity versus time.

-

Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This technical guide provides a comprehensive overview of this compound for researchers. By understanding its commercial availability, its role in the TRH signaling pathway, and the appropriate experimental protocols, scientists can effectively utilize this inhibitor to advance their research in neuroendocrinology, drug discovery, and related fields.

References

Methodological & Application

Glp-Asn-Pro-AMC fluorescence assay protocol for 96-well plates

Topic: Glp-Asn-Pro-AMC Fluorescence Assay Protocol for 96-Well Plates

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for a 96-well plate fluorescence assay using the substrate this compound. This assay is designed to measure the activity of enzymes that cleave the pyroglutamyl (Glp) residue from the N-terminus of peptides, such as Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), also known as Pyroglutamyl-Peptidase I (PGPEP1).[1][2][3][4] The substrate, this compound, is a synthetic peptide where the fluorophore 7-Amino-4-methylcoumarin (AMC) is quenched by the attached peptide.[5] Upon enzymatic cleavage of the N-terminal pyroglutamyl residue, the fluorescence of the resulting Asn-Pro-AMC fragment is significantly increased, allowing for the continuous monitoring of enzyme activity.

The assay is based on the following reaction:

This compound (non-fluorescent) + H₂O ---(Pyroglutamyl-Peptidase I)--> Glp + Asn-Pro-AMC (fluorescent)

The rate of increase in fluorescence is directly proportional to the enzyme's activity. This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening of enzyme inhibitors or for characterizing enzyme kinetics.

Materials and Reagents

-

This compound substrate

-

Purified Pyroglutamyl-Peptidase I (PGPEP1) or sample containing the enzyme

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation and emission filters for AMC

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM DTT)

-

Enzyme Dilution Buffer (same as Assay Buffer)

-

Reagent-grade water

-

Multichannel pipettes and sterile pipette tips

Experimental Protocols

3.1. Reagent Preparation

It is recommended to prepare fresh solutions for each experiment.

-

10 mM this compound Stock Solution:

-

Allow the lyophilized substrate to equilibrate to room temperature.

-

Dissolve the substrate in DMSO to a final concentration of 10 mM.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Stock Solution:

-

Prepare a stock solution of the enzyme in a suitable buffer at a concentration of 1 mg/mL or as recommended by the supplier.

-

Store in aliquots at -80°C.

-

-

Assay Buffer:

-

Prepare a solution of 50 mM Tris-HCl, pH 7.5.

-

Add NaCl to a final concentration of 150 mM.

-

Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.

-

-

Working Substrate Solution:

-

Dilute the 10 mM stock solution of this compound in Assay Buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 200 µM for a 100 µM final concentration).

-

-

Working Enzyme Solution:

-

On the day of the experiment, thaw the enzyme stock solution on ice.

-

Dilute the enzyme to the desired concentration in cold Enzyme Dilution Buffer. The optimal concentration should be determined empirically but a starting point could be in the range of 1-10 µg/mL.

-

3.2. Assay Procedure in 96-Well Plate

The following procedure is for a total reaction volume of 100 µL per well. Adjust volumes as needed.

-

Plate Setup:

-

Design a plate map that includes wells for blanks (no enzyme), negative controls (no substrate), positive controls (enzyme and substrate), and test samples (e.g., with inhibitors).

-

-

Addition of Reagents:

-

Add 50 µL of the working enzyme solution to the appropriate wells of the 96-well plate.

-

For the blank wells, add 50 µL of Enzyme Dilution Buffer instead of the enzyme solution.

-

Add any inhibitors or test compounds at this stage and incubate for a desired period (e.g., 15-30 minutes) at the assay temperature.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 50 µL of the 2X working substrate solution to all wells.

-

Mix the contents of the wells gently by shaking the plate for 30 seconds on a plate shaker.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

The excitation wavelength for AMC is typically in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm. The exact wavelengths should be optimized for the specific instrument being used.

-

3.3. Data Analysis

-

Background Subtraction:

-

For each time point, subtract the average fluorescence intensity of the blank wells (no enzyme) from the fluorescence intensity of all other wells.

-

-

Determination of Reaction Rate:

-

Plot the background-subtracted fluorescence intensity versus time for each well.

-

The initial, linear portion of the curve represents the initial reaction velocity (V₀).

-

Calculate the slope of this linear portion (ΔRFU/Δt) for each well. This slope represents the rate of the enzymatic reaction.

-

-

Enzyme Activity Calculation (Optional):

-

To convert the reaction rate from RFU/min to moles/min, a standard curve of free AMC can be generated.

-

Prepare a series of dilutions of a known concentration of free AMC in the assay buffer.

-

Measure the fluorescence of these standards under the same assay conditions.

-